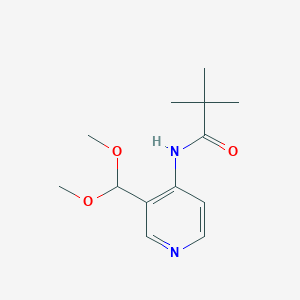
N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide typically involves the reaction of 3-(dimethoxymethyl)pyridine with pivaloyl chloride under suitable conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the chemical’s reactivity and potential hazards .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide has several scientific research applications, including:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Comparison: N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide is unique due to its specific structural features, such as the dimethoxymethyl group and the pivaloyl moiety . These features confer distinct chemical reactivity and potential biological activities compared to similar compounds .
Propriétés
IUPAC Name |
N-[3-(dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-6-7-14-8-9(10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJUIOFXMILQJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592083 |
Source


|
| Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824429-52-9 |
Source


|
| Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)


![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)
![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)



